
N-(2-bromo-4-methylphenyl)ethanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromo-4-methylphenyl)ethanethioamide is an organic compound characterized by the presence of a bromine atom, a methyl group, and a thioamide functional group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(2-bromo-4-methylphenyl)ethanethioamide can be synthesized through several methods. One common approach involves the reaction of 2-bromo-4-methylaniline with ethanethioamide under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the thioamide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-bromo-4-methylphenyl)ethanethioamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thioamide group can be oxidized to sulfoxides or sulfones, and reduced to corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted ethanethioamides, while oxidation can produce sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, N-(2-bromo-4-methylphenyl)ethanethioamide serves as a building block for the construction of more complex molecules
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit antimicrobial, antifungal, or anticancer properties, depending on its interaction with biological targets.
Industry
In the material science industry, this compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism by which N-(2-bromo-4-methylphenyl)ethanethioamide exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-bromo-4-methylphenyl)acetamide: Similar structure but with an acetamide group instead of a thioamide.
N-(2-bromo-4-methylphenyl)benzamide: Contains a benzamide group, offering different reactivity and applications.
N-(2-bromo-4-methylphenyl)thiourea: Features a thiourea group, which may exhibit different biological activities.
Uniqueness
N-(2-bromo-4-methylphenyl)ethanethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical and biological properties. This functional group can engage in unique interactions and reactions not possible with other similar compounds, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
62248-11-7 |
|---|---|
Fórmula molecular |
C9H10BrNS |
Peso molecular |
244.15 g/mol |
Nombre IUPAC |
N-(2-bromo-4-methylphenyl)ethanethioamide |
InChI |
InChI=1S/C9H10BrNS/c1-6-3-4-9(8(10)5-6)11-7(2)12/h3-5H,1-2H3,(H,11,12) |
Clave InChI |
HTUKBMJVNZSABH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=S)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



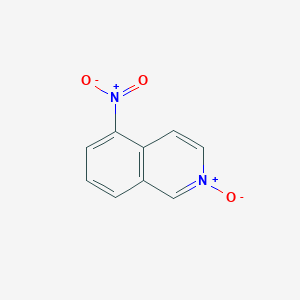
![2-[(2-Hydroxy-benzylidene)-hydrazono]-5-methyl-thiazolidin-4-one](/img/structure/B12000785.png)
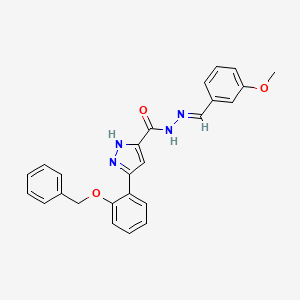
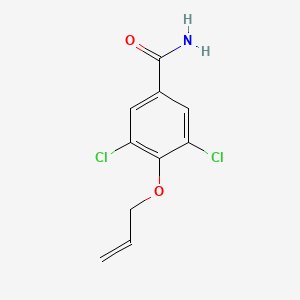
![N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]tetradecanamide](/img/structure/B12000796.png)
![2-[(3-Cyano-5,6,7,8-tetrahydroquinolin-2-yl)disulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B12000798.png)
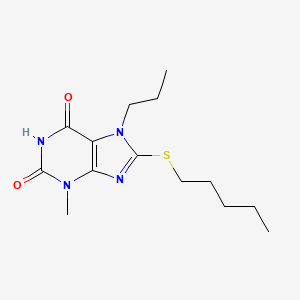


![5-(4-ethoxyphenyl)-4-methyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B12000810.png)
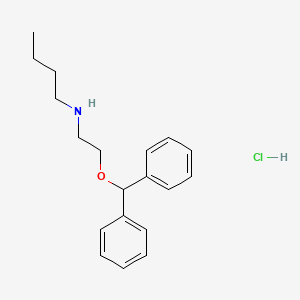

![3-[(Phenylamino)methyl]-1,3-benzothiazol-2(3h)-one](/img/structure/B12000830.png)
